3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a psychoactive compound that has been used recreationally as a substitute for amphetamines. However, BZP has also been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione acts as a dopamine and serotonin releaser, meaning it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which prevents the breakdown of dopamine and serotonin, further increasing their levels. The exact mechanism of action of this compound is still not fully understood, and further research is needed to fully elucidate its effects.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It also increases alertness and energy levels, similar to the effects of amphetamines. This compound has been shown to have a longer duration of action than amphetamines, with effects lasting up to 8 hours. However, this compound also has potential negative effects, such as anxiety, agitation, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its ability to increase dopamine and serotonin levels in the brain, its longer duration of action compared to amphetamines, and its potential therapeutic applications. However, this compound also has limitations, such as its potential negative effects and the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione. One potential direction is the development of this compound derivatives that have improved therapeutic potential and reduced negative effects. Another direction is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as depression and anxiety. Further research is also needed to fully elucidate the mechanism of action of this compound and its effects on the brain and body.
Wissenschaftliche Forschungsanwendungen
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In animal studies, this compound has been shown to increase dopamine levels in the brain, which could potentially improve symptoms of Parkinson's disease. This compound has also been studied as a potential treatment for ADHD, as it has been shown to increase attention and reduce hyperactivity in animal models.
Eigenschaften
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-9-5-8-19(15-20)25-22(26)16-21(23(25)27)24-12-10-18(11-13-24)14-17-6-3-2-4-7-17/h2-9,15,18,21H,10-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAIYUMALACQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.